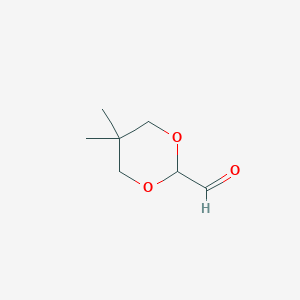

2-Formyl-5,5-dimethyl-1,3-dioxane

Description

Properties

CAS No. |

61856-42-6 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5,5-dimethyl-1,3-dioxane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O3/c1-7(2)4-9-6(3-8)10-5-7/h3,6H,4-5H2,1-2H3 |

InChI Key |

MOIRUADWXSWMQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)C=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Properties

The following table summarizes key structural analogues of 2-formyl-5,5-dimethyl-1,3-dioxane, focusing on substituent differences and physicochemical properties:

Reactivity and Stability Comparisons

- Aldehyde Reactivity : The formyl group in this compound enables nucleophilic additions (e.g., Grignard reactions) and condensations, distinguishing it from alkyl-substituted analogues like 2-ethyl- or 2-isopropyl derivatives. This reactivity is critical in pharmaceutical synthesis .

- Thermal Stability : 5,5-Dimethyl-1,3-dioxane derivatives undergo isomerization under catalytic conditions. For example, 5,5-dimethyl-1,3-dioxane isomerizes to 2,2-dimethyl-3-methoxypropanal at 400–440°C in the presence of zeolites, with low selectivity due to hydrogen mobility at C(5) .

- Environmental Behavior : 2-Ethyl-5,5-dimethyl-1,3-dioxane is detected in drinking water at trace levels (low ng/L) due to its low odor threshold, posing challenges for water treatment . In contrast, the formyl derivative’s environmental impact is less studied but likely tied to its pharmaceutical applications.

Research Findings and Data Highlights

Table 2: Key Research Insights on Dioxane Derivatives

Q & A

Q. What are the common synthetic routes for preparing 2-Formyl-5,5-dimethyl-1,3-dioxane, and what experimental conditions optimize yield?

- Methodological Answer : A key route involves condensation reactions. For example, 2-formyl derivatives of 5,5-dimethyl-1,3-dioxane can be synthesized via acid-catalyzed condensation of aldehyde precursors with diols. In one protocol, 2-formyl-5,5-dimethyl-1,3-cyclohexanedione (a structurally related compound) was condensed with 4-fluorophenylhydrazine under acidic conditions to form heterocyclic products . Critical parameters include:

- Catalyst choice : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions often require reflux (e.g., 130°C for 14 hours in DMF) to achieve high yields .

Q. How can NMR spectroscopy confirm the structure of this compound, and what characteristic signals are expected?

- Methodological Answer : NMR analysis focuses on substituent-induced chemical shifts. For 5,5-dimethyl-1,3-dioxane derivatives:

- ¹H NMR : The formyl proton (-CHO) appears as a singlet near δ 9.8–10.2 ppm. Axial protons on the dioxane ring resonate at δ 3.5–4.5 ppm, while equatorial protons are upfield (δ 1.5–2.5 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 190–200 ppm. The geminal dimethyl groups on the dioxane ring show signals at δ 20–25 ppm .

- Example Data :

| Substituent | α-Effect (ppm) | β-Effect (ppm) |

|---|---|---|

| 5,5-dimethyl-1,3-dioxane | -3.76 | -10.39 |

| Table 1: Substituent effects on chemical shifts in NMR |

Q. What are the key stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : Monitor decomposition via TGA or DSC; the compound is stable up to ~150°C but may degrade at higher temperatures.

- pH sensitivity : Acidic conditions (pH < 3) hydrolyze the dioxane ring, while basic conditions (pH > 10) may deprotonate the formyl group.

- Storage : Store in inert atmospheres (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in nucleophilic additions?

- Methodological Answer : The chair conformation of the dioxane ring dictates reactivity. Computational studies (e.g., DFT or HyperChem) reveal that:

- Axial vs. equatorial substituents : The formyl group in the axial position faces steric hindrance from the geminal dimethyl groups, reducing nucleophilic attack efficiency.

- Reactivity modulation : Substituents like bromine (e.g., 5,5-bis(bromomethyl) derivatives) alter ring puckering, enhancing electrophilicity at the formyl carbon .

Q. What strategies resolve contradictions in spectral data for 5,5-dimethyl-1,3-dioxane derivatives?

- Methodological Answer : Discrepancies in NMR/IR data arise from solvent effects or conformational dynamics. Mitigation strategies include:

- Cross-validation : Compare experimental data with computational predictions (e.g., IR spectra simulated via Gaussian software).

- Variable-temperature NMR : Resolves overlapping signals by freezing conformational interconversions at low temperatures.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Methodological Answer : Rational design strategies include:

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, Br) to increase electrophilicity, improving binding to biological targets.

- Heterocyclic fusion : Condensation with hydrazines or amines generates pyrazole or indazole derivatives with enhanced antimicrobial or anticancer activity .

- Example : Condensation with 4-fluorophenylhydrazine yielded a tetrahydroindazole derivative with improved bioactivity .

Data Contradiction Analysis

Q. Why do NMR chemical shifts for 5,5-dimethyl-1,3-dioxane derivatives vary across studies, and how can these discrepancies be addressed?

- Methodological Answer : Variations arise from:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) deshield protons, shifting signals downfield.

- Conformational equilibria : Rapid ring puckering at room temperature averages axial and equatorial proton environments.

- Resolution : Use low-temperature NMR (-40°C) or deuterated solvents with minimal polarity (e.g., CDCl₃) .

Applications in Medicinal Chemistry

Q. What methodologies evaluate the toxicity and environmental impact of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays.

- Ecotoxicology : Measure LC₅₀ values in aquatic organisms (e.g., Daphnia magna) for environmental risk assessment.

- Odor thresholds : Gas chromatography-olfactometry identifies compounds with low odor thresholds (e.g., ~10 ng/L for 2-ethyl-5,5-dimethyl-1,3-dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.